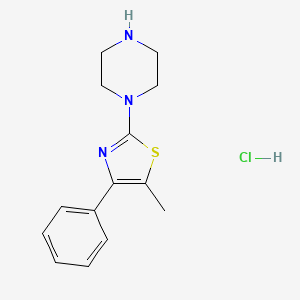
N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester is a chemical compound widely used in peptide synthesis and bioconjugation. It is known for its dual protection of amino groups, which makes it a valuable reagent in various chemical and biological applications. The compound is characterized by its ability to form stable linkages with other molecules, facilitating the creation of complex bioconjugates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester typically involves the protection of the amino groups of D-lysine with tert-butoxycarbonyl (Boc) groups. This is followed by the activation of the carboxyl group with N-hydroxysuccinimide (NHS) to form the ester. The reaction conditions generally include the use of organic solvents such as dichloromethane and the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester primarily undergoes substitution reactions, where the NHS ester reacts with nucleophiles such as amines to form stable amide bonds. This reaction is commonly used in peptide synthesis and bioconjugation .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include primary amines, which act as nucleophiles, and organic solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from reactions involving this compound are amide-linked bioconjugates. These products are valuable in various applications, including the synthesis of peptides and the modification of proteins .
科学研究应用
N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex molecules through its ability to form stable amide bonds.
Biology: The compound is employed in the modification of proteins and peptides, facilitating the study of protein function and interactions.
作用机制
The mechanism of action of N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester involves the formation of a stable amide bond between the NHS ester and a nucleophilic amine. This reaction is facilitated by the good leaving group properties of the NHS ester, which allows for efficient coupling under mild conditions. The molecular targets and pathways involved include the amino groups of peptides and proteins, which are modified to create bioconjugates with desired properties .
相似化合物的比较
Similar Compounds
- N-alpha,N-epsilon-Di-Boc-L-lysine hydroxysuccinimide ester
- N-alpha-Fmoc-N-epsilon-Boc-L-lysine
- N-alpha-Boc-N-epsilon-Fmoc-L-lysine
Uniqueness
N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester is unique due to its dual Boc protection, which provides enhanced stability and selectivity in bioconjugation reactions. This makes it particularly valuable in applications requiring precise modification of peptides and proteins .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVLXQGNLCPZCL-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65581-52-4 |
Source


|
| Record name | Carbamic acid,[1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1,5-pentanediyl]bis-,bis(1,1-dimethylethyl) ester, (R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride](/img/structure/B6351052.png)
![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)
![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)
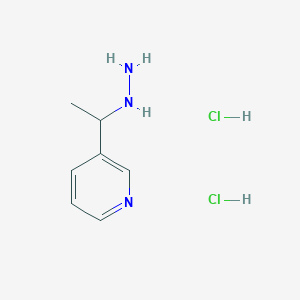
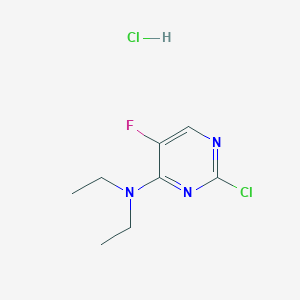
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride](/img/structure/B6351088.png)

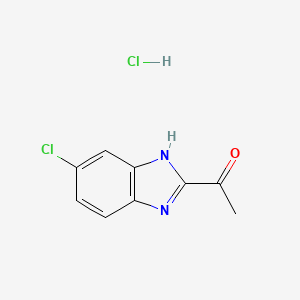
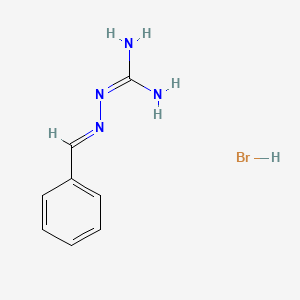
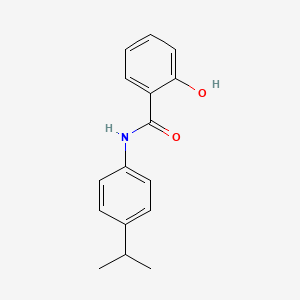

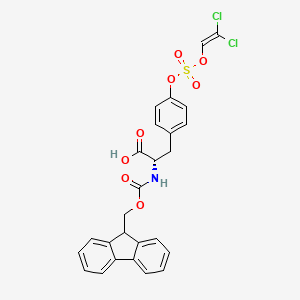
![[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride](/img/structure/B6351148.png)
